molecular formula C19H18N6O3 B2973019 1-(2-methoxy-5-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892747-33-0

1-(2-methoxy-5-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Katalognummer: B2973019
CAS-Nummer: 892747-33-0
Molekulargewicht: 378.392
InChI-Schlüssel: JUNPANXZDUJLQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-methoxy-5-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine ( 892747-33-0) is a complex heterocyclic compound with a molecular formula of C19H18N6O3 and a molecular weight of 378.38 g/mol . This reagent features a unique molecular architecture that combines a 1,2,3-triazole ring and a 1,3,4-oxadiazole moiety within a single structure, a design strategy often employed in medicinal chemistry to develop compounds with enhanced biological potential . The integration of these specific pharmacophores makes it a valuable scaffold for investigating new therapeutic agents, particularly in the field of oncology. Compounds incorporating 1,2,3-triazole and 1,3,4-oxadiazole rings have been the subject of extensive research due to their notable biological activities . Scientific studies on structurally similar molecules have demonstrated that these hybrids can exhibit promising antitumor properties . For instance, certain 1,2,3-triazole derivatives have shown selective activity against various human tumor cell lines, including leukemia, melanoma, and cancers of the breast, colon, and kidney in vitro . The 1,3,4-oxadiazole component is a known pharmacophore in anticancer research, with derivatives acting through mechanisms such as the inhibition of key enzymes like thymidylate synthase, HDAC, topoisomerase II, and thymidine phosphorylase, which are critical for cancer cell proliferation . This compound is supplied for non-human research applications only. It is intended for use by qualified laboratory researchers in biochemical and pharmacological studies, high-throughput screening, and as a reference standard in analytical chemistry. All information provided is for research purposes only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

3-(2-methoxy-5-methylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-11-4-9-15(27-3)14(10-11)25-17(20)16(22-24-25)19-21-18(23-28-19)12-5-7-13(26-2)8-6-12/h4-10H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNPANXZDUJLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-5-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the triazole ring via click chemistry or other suitable methods. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-methoxy-5-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents that alter the compound’s chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

1-(2-methoxy-5-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its unique structural features and reactivity, making it a valuable model for understanding complex organic reactions.

    Biology: Researchers investigate its potential as a bioactive molecule, exploring its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound’s potential therapeutic properties are of interest, particularly in the development of new drugs for various diseases.

    Industry: Its unique properties may be leveraged in the development of advanced materials, such as polymers or coatings with specific functionalities.

Wirkmechanismus

The mechanism of action of 1-(2-methoxy-5-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Oxadiazole-Triazole Hybrids

Compound Name Molecular Formula Substituents (Triazole/Oxadiazole) Key Differences Reference ID
1-(2,3-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₂₀H₂₀N₆O₂ 2,3-dimethylphenyl (Triazole), 4-ethoxyphenyl (Oxadiazole) Ethoxy vs. methoxy; dimethylphenyl group
1-(5-chloro-2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₈H₁₅ClN₆O₂ 5-chloro-2-methoxyphenyl (Triazole), 2-methylphenyl (Oxadiazole) Chloro substitution; methylphenyl group
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine C₁₈H₁₃F₃N₆O 3-trifluoromethylphenyl (Triazole), 4-methylphenyl (Oxadiazole) CF₃ group (electron-withdrawing)

Key Observations :

  • Electronic Effects : Methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) groups modulate electronic density, affecting binding to biological targets .
  • Steric Effects : Bulkier substituents (e.g., 2,3-dimethylphenyl in ) may hinder intermolecular interactions compared to smaller groups like methoxy.

Triazole Derivatives Without Oxadiazole Moieties

Compound Name Molecular Formula Substituents (Triazole) Functional Differences Reference ID
1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine C₁₅H₁₄N₄O 4-methoxyphenyl, phenyl Lacks oxadiazole; reduced rigidity
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine C₁₅H₁₀N₆O₂S Benzothiazole, nitro group Nitro group introduces redox activity

Key Observations :

  • Benzothiazole and nitro groups (e.g., ) introduce diverse pharmacological properties, such as antiproliferative activity.

Biologische Aktivität

The compound 1-(2-methoxy-5-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates both triazole and oxadiazole moieties. These structural features are known to confer a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O3C_{19}H_{20}N_4O_3 with a molecular weight of approximately 356.39 g/mol. The presence of methoxy groups and the oxadiazole ring is particularly significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole rings. For instance, derivatives of oxadiazoles have shown promising cytotoxic effects against various cancer cell lines. The compound has been evaluated for its efficacy against several cancer types:

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.63Induction of apoptosis via p53 activation and caspase-3 cleavage
U-937 (Leukemia)0.12 - 2.78Inhibition of cell proliferation
A549 (Lung)10.5Apoptosis induction and cell cycle arrest

The compound's ability to induce apoptosis has been confirmed through flow cytometry assays, demonstrating its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been assessed for antimicrobial activity. It exhibited significant inhibition against various bacterial strains, suggesting its potential as an antibacterial agent. The structure-activity relationship indicates that modifications in the methoxy groups can enhance the antimicrobial efficacy.

Case Studies

  • Study on Anticancer Efficacy : A study conducted by researchers evaluated a series of oxadiazole derivatives, including the target compound, against multiple cancer cell lines. The results indicated that compounds with similar structural features demonstrated higher cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another research effort focused on assessing the antibacterial properties of triazole-containing compounds. The study revealed that derivatives similar to our compound showed potent activity against Gram-positive and Gram-negative bacteria, attributed to their ability to disrupt bacterial cell wall synthesis .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any new drug candidate. Preliminary studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have indicated low toxicity in vitro, making it a candidate for further development.

Q & A

Q. Critical Factors :

  • Temperature control : Elevated temperatures (100–120°C) improve cyclization efficiency but may increase side products.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is essential to isolate the target compound from unreacted intermediates .

How can X-ray crystallography and spectroscopic techniques confirm molecular structure and tautomerism?

Advanced Research Question
Methodological Approach :

  • X-ray crystallography : Single-crystal analysis resolves bond lengths, dihedral angles, and tautomeric forms. For example, planar triazole rings with dihedral angles <5° between aryl substituents indicate minimal steric hindrance .
  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct signals for methoxy groups (δ ~3.8 ppm for OCH₃) and triazole protons (δ ~8.2 ppm) validate substitution patterns .
    • IR : Stretching vibrations at 1600–1650 cm⁻¹ (C=N) and 1250–1300 cm⁻¹ (C-O) confirm oxadiazole and ether linkages .

Q. Structure-Activity Relationship (SAR) Insights :

  • Methoxy groups : Enhance lipophilicity and membrane permeability, improving bioavailability but potentially reducing water solubility .
  • Oxadiazole substitution : Electron-withdrawing groups (e.g., -NO₂) on the oxadiazole ring increase antimicrobial potency by stabilizing target interactions .

What computational methods predict binding affinity and pharmacokinetic properties?

Advanced Research Question
Stepwise Methodology :

Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., bacterial dihydrofolate reductase or human topoisomerase II). Prioritize poses with hydrogen bonds to methoxy oxygen atoms .

ADMET prediction : Tools like SwissADME estimate:

  • Lipophilicity : LogP values >3 suggest high membrane permeability but potential hepatotoxicity.
  • Metabolic stability : CYP450 isoform interactions (e.g., CYP3A4) highlight susceptibility to first-pass metabolism .

Validation : Cross-reference computational results with experimental data (e.g., MIC values, hepatic microsome stability assays) .

How can researchers resolve contradictions in reported bioactivity data for triazole-oxadiazole hybrids?

Advanced Research Question
Systematic Analysis Framework :

Variable standardization :

  • Assay conditions : Control pH, solvent (e.g., DMSO concentration ≤1%), and incubation time to minimize variability .

Structural benchmarking : Compare substituent effects using a congeneric series (e.g., varying methoxy vs. nitro groups) .

Meta-analysis : Aggregate data from multiple studies (e.g., MIC ranges against S. aureus: 2–16 µg/mL) to identify outliers and consensus trends .

Case Study : Discrepancies in anticancer activity may arise from differences in cell line genetic backgrounds or assay endpoints (e.g., apoptosis vs. proliferation assays) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.